Methicillin

概要

説明

準備方法

合成ルートと反応条件

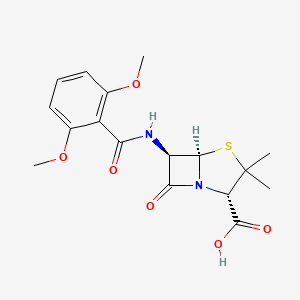

メチシリンは、6-アミノペニシラン酸から始まる一連の化学反応によって合成されます。 主な工程には、塩基性条件下で、6-アミノペニシラン酸を2,6-ジメトキシベンゾイルクロリドでアシル化してメチシリンを形成することが含まれます 。 この反応には、通常、ジクロロメタンなどの溶媒とトリエチルアミンなどの塩基が必要で、アシル化プロセスを促進します。

工業的生産方法

メチシリンの工業的生産は、同様の合成ルートに従いますが、より大規模に行われます。 このプロセスには、大きな反応器の使用と反応条件の精密な制御が含まれており、最終生成物の高い収率と純度を確保します。 生産プロセスには、結晶化やろ過などの精製工程も含まれており、不純物が除去されます .

化学反応の分析

反応の種類

メチシリンは、以下を含むいくつかの種類の化学反応を受けます。

加水分解: メチシリンは、耐性菌によって産生されるβ-ラクタマーゼによって加水分解され、不活性な生成物が生成されます.

一般的な試薬と条件

生成される主な生成物

加水分解: 不活性なペニシロイック酸誘導体.

科学研究の応用

メチシリンは、さまざまな分野での応用に関して広く研究されてきました。

科学的研究の応用

Clinical Applications

1.1 Treatment of Staphylococcal Infections

Methicillin was primarily used to treat infections caused by Staphylococcus aureus, particularly those resistant to penicillin. It was effective against this compound-sensitive strains (MSSA) and played a crucial role in managing skin and soft tissue infections, endocarditis, and osteomyelitis. However, the rise of MRSA has significantly reduced its clinical relevance.

1.2 Understanding Antibiotic Resistance

This compound's historical use has provided valuable insights into the mechanisms of antibiotic resistance. Research indicates that MRSA strains have developed complex resistance mechanisms, including the acquisition of the mecA gene, which encodes a penicillin-binding protein with low affinity for β-lactam antibiotics . This understanding is critical for developing new antibiotics and alternative therapies.

Research Applications

2.1 Epidemiological Studies

Research utilizing this compound has highlighted the epidemiology of MRSA infections. Studies show that this compound resistance is associated with higher mortality rates in patients with ventilator-associated pneumonia caused by Staphylococcus aureus . Furthermore, this compound resistance has been linked to increased infection persistence in osteomyelitis cases .

2.2 Diagnostic Advancements

This compound has also facilitated advancements in diagnostic methods for detecting MRSA. Rapid detection techniques, such as polymerase chain reaction (PCR), target the mecA gene to identify carriers and infected individuals quickly . This rapid identification is crucial for implementing timely infection control measures.

Case Studies and Findings

作用機序

メチシリンは、細菌の細胞壁合成を阻害することで抗菌効果を発揮します。 この阻害により、機能的な細胞壁の形成が阻止され、細菌細胞の溶解と死につながります .

類似化合物との比較

メチシリンは、いくつかの類似の化合物を含むβ-ラクタム系抗生物質のグループの一部です。

オキサシリン: メチシリンに似ていますが、側鎖が異なり、β-ラクタマーゼに対してより耐性があります.

ナフシリン: 側鎖が異なるもう1つのペニシリナーゼ耐性ペニシリンであり、同様の感染症の治療に使用されます.

クロキサシリン: メチシリンに似ていますが、構造に塩素原子があり、安定性が向上しています.

ジクロキサシリン: クロキサシリンの誘導体で、塩素原子が2つあり、β-ラクタマーゼに対する耐性がさらに高くなっています.

フルクロキサシリン: クロキサシリンに似ていますが、フッ素原子があり、追加の安定性と耐性を提供します.

メチシリンの独自性は、最初のペニシリナーゼ耐性抗生物質の1つとしての歴史的意義と、その後のβ-ラクタム系抗生物質の開発における役割にあります .

生物活性

Methicillin, a beta-lactam antibiotic, was developed to combat infections caused by penicillin-resistant strains of Staphylococcus aureus. Although its clinical use has diminished due to the emergence of this compound-resistant Staphylococcus aureus (MRSA), understanding its biological activity remains crucial for antibiotic research and development.

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly effective against Gram-positive bacteria. However, MRSA strains have developed resistance through the acquisition of the mecA gene, which encodes for PBP2a, a variant that this compound cannot effectively bind.

Antibacterial Efficacy

The effectiveness of this compound can be quantified using various metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes key findings regarding the antibacterial activity of this compound against different strains:

| Bacterial Strain | MIC (mg/L) | MBC (mg/L) | Resistance |

|---|---|---|---|

| This compound-sensitive S. aureus | <0.5 | 1 | Sensitive |

| This compound-resistant S. aureus | >4 | >8 | Resistant |

| Vancomycin-sensitive MRSA | <0.5 | 1 | Sensitive |

| Vancomycin-resistant MRSA | >32 | >64 | Resistant |

Data indicate that while this compound is effective against this compound-sensitive strains, its efficacy diminishes significantly against MRSA, necessitating alternative treatment options such as vancomycin or linezolid for resistant infections .

Case Studies

Several case studies illustrate the clinical implications of this compound resistance:

- Case Study on Wound Infection : A patient with a wound infection caused by MRSA was treated with vancomycin and amikacin after confirming resistance to this compound. The treatment was guided by susceptibility testing, which showed MIC values for various antibiotics, highlighting the importance of tailored antibiotic therapy .

- Osteomyelitis Outcomes : A study analyzing outcomes in patients with S. aureus osteomyelitis found that those infected with MRSA had a significantly higher rate of persistent infections compared to those with this compound-sensitive strains (24.4% vs. 11.5%, p = 0.004). This underscores the clinical challenges posed by this compound resistance .

Research Findings

Recent research has focused on alternative therapeutic strategies to combat MRSA:

- Novel Antimicrobial Compounds : A study reported new classes of antimicrobial agents that demonstrated potent activity against MRSA with MIC values as low as 3.125 μg/ml, significantly lower than those for traditional antibiotics like this compound .

- Tamoxifen Derivatives : Another investigation into tamoxifen derivatives revealed antibacterial activity against MRSA, with MIC values ranging from 16 to >64 μg/mL. These compounds showed potential for increasing membrane permeability in bacterial cells, suggesting a novel mechanism of action .

特性

IUPAC Name |

(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6S/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23)/t11-,12+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQXTJLFIWVMTO-TYNCELHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

132-92-3 (mono-hydrochloride salt, hydrate), 7246-14-2 (mono-hydrochloride salt, monohydrate) | |

| Record name | Methicillin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023284 | |

| Record name | Methicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Meticillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015541 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

FINE, WHITE, CRYSTALLINE POWDER; FREELY SOL IN METHANOL, PYRIDINE; SLIGHTLY SOL IN PROPYL AND AMYL ALCOHOL, ETHYLENE CHLORIDE; INSOL IN BENZENE; ODORLESS OR HAVING SLIGHT ODOR /METHICILLIN SODIUM/, 3.10e-01 g/L | |

| Record name | METHICILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Meticillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015541 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Similar to other beta-lactam antimicrobials, meticillin blocks synthesis of the bacterial cell wall. Meticillin stops cross-linkage between the peptidoglycan polymer chains, which make up a large portion of gram-positive bacterial cell walls. It does this by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidogylcan synthesis., The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Penicillin-binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin-binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/ | |

| Record name | Meticillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01603 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHICILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

61-32-5 | |

| Record name | Methicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methicillin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meticillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01603 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methicillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q91FH1328A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHICILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Meticillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015541 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。